molecular formula C8H15F3N2 B1476744 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 1865100-71-5

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1476744
CAS No.: 1865100-71-5
M. Wt: 196.21 g/mol
InChI Key: VTAKZXOZTQQOLN-UHFFFAOYSA-N
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Description

The compound “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a complex organic molecule that contains a pyrrolidine ring, a trifluoromethyl group, and an amine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common structure in many biologically active compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in medicinal chemistry due to its ability to modify the physical and chemical properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, the trifluoromethyl group, and the amine group could all potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Chemical and Structural Properties of Pyrrolidine Derivatives Pyrrolidine, a five-membered aromatic heterocycle, is foundational to many biologically significant molecules such as heme and chlorophyll. The pyrrolidine ring system's aromaticity and unique electronic properties derive from the extensive delocalization of nitrogen's lone pair of electrons. Derivatives of pyrrolidine, including 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine, are synthesized through various methods, typically involving the condensation of amines with carbonyl-containing compounds. Some derivatives like pyrrolidinones serve as intermediates in chemical syntheses, showcasing their wide-ranging applications in the chemical industry (Anderson & Liu, 2000).

Catalytic Applications in Organic Synthesis Iron(III)-Schiff base complexes of pyrrolidine derivatives, including trifluoromethyl-substituted variants, demonstrate significant catalytic activity. These complexes facilitate the epoxidation of certain organic substrates, indicating their utility in organic synthesis and potential applications in industrial chemistry (Turkyilmaz, Kaçan, & Baran, 2013).

Pharmacological Applications While avoiding specifics about drug use and dosage, it's noteworthy that trifluoromethyl-substituted pyrrolidine derivatives are pivotal in the pharmaceutical industry. They are synthesized via organocatalytic domino Michael/Mannich cycloaddition processes, yielding compounds with potential therapeutic value due to their structural complexity and functional diversity (Zhi, Zhao, Liu, Wang, & Enders, 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, its biological activity, and its potential applications in areas such as medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKZXOZTQQOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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